molecular formula C20H14FN3O3S B2657202 4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 330200-82-3

4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2657202
CAS No.: 330200-82-3
M. Wt: 395.41
InChI Key: NCJXZMXYBGIOCR-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a 2,5-dioxopyrrolidin-1-yl group at the para position and an N-linked 4-(4-fluorophenyl)-1,3-thiazol-2-yl moiety.

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O3S/c21-14-5-1-12(2-6-14)16-11-28-20(22-16)23-19(27)13-3-7-15(8-4-13)24-17(25)9-10-18(24)26/h1-8,11H,9-10H2,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJXZMXYBGIOCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide is a synthetic molecule that has garnered attention for its potential biological activities. This article explores various aspects of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Dioxopyrrolidine moiety : This part is known for its ability to interact with various biological targets.
  • Thiazole ring : This heterocyclic structure often contributes to the bioactivity of compounds, particularly in medicinal chemistry.
  • Benzamide group : Commonly found in drugs, this group may enhance the compound's binding affinity to target proteins.

Antimicrobial Activity

Research indicates that derivatives of the dioxopyrrolidine structure exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study evaluating related compounds reported moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory potential. Similar compounds have demonstrated strong inhibitory activity against acetylcholinesterase (AChE) and urease. For example, several synthesized derivatives showed IC50 values significantly lower than standard drugs . This suggests that this compound may also possess similar enzyme inhibition capabilities.

Cytotoxicity

Cytotoxicity assays have been conducted to assess the compound's potential as an anticancer agent. Related compounds have shown promising results against various cancer cell lines. For instance, derivatives with the dioxopyrrolidine scaffold exhibited cytotoxic effects comparable to established chemotherapeutics .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. The presence of the fluorophenyl group is believed to enhance lipophilicity and improve binding interactions with biological targets. Additionally, modifications to the dioxopyrrolidine core can lead to variations in potency and selectivity against specific enzymes or pathogens.

Case Study 1: Antibacterial Screening

In a study focusing on the antibacterial properties of similar dioxopyrrolidine compounds, it was found that modifications in the thiazole ring significantly affected antimicrobial efficacy. Compounds with electron-withdrawing groups exhibited enhanced activity against Gram-positive bacteria .

Case Study 2: Enzyme Inhibition

A series of experiments evaluated the enzyme inhibition properties of various derivatives. The results indicated that compounds with a thiazole moiety showed superior AChE inhibition compared to those without it. This finding supports the hypothesis that structural features play a critical role in determining biological activity .

Data Table: Biological Activity Summary

Activity TypeTest Organisms/TargetsResults
AntibacterialSalmonella typhi, Bacillus subtilisModerate to strong activity
Enzyme InhibitionAcetylcholinesterase (AChE)IC50 values significantly lower than standards
CytotoxicityVarious cancer cell linesComparable cytotoxic effects to established drugs

Comparison with Similar Compounds

MPPB (4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide)

Structural Features :

  • Benzamide core with a 2,5-dimethylpyrrole group and a 2,5-dioxopyrrolidin-1-yl substituent.
  • Key active moiety: 2,5-dimethylpyrrole (critical for activity) .

Functional Insights :

  • Productivity : Increases mAb production by 2.2-fold in rCHO cells via enhanced cell-specific glucose uptake and intracellular ATP levels .
  • Cell Viability : Maintains viability >50% at effective concentrations, unlike other pyrrole derivatives .

Mechanism : Inhibits cell growth while upregulating metabolic activity, balancing productivity and viability .

2,5-Dimethylpyrrole Derivatives (Compounds 2, 9–14)

Structural Features :

  • Alkyl-substituted pyrrole derivatives (e.g., 2,5-dimethylpyrrole).

Functional Insights :

  • Productivity : Improve cell-specific productivity by 1.4–7.8× compared to controls.
  • Viability : Most derivatives reduce viability to <50%, except 2,5-dimethylpyrrole (Compound 13), which maintains viability while boosting productivity .

4-(Dimethylsulfamoyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide

Structural Features :

  • Shares the 4-(4-fluorophenyl)-1,3-thiazol-2-yl moiety with the target compound.
  • Substituted with dimethylsulfamoyl instead of dioxopyrrolidinyl .

Functional Insights :

N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide

Structural Features :

  • Thiazole-phenyl group with a 4-methylphenyl substituent.
  • Phenoxybenzamide core instead of dioxopyrrolidinyl benzamide .

Functional Insights :

Key Data Tables

Table 1. Comparison of Pyrrole and Thiazole Derivatives

Compound Name Core Structure Key Substituent Cell-Specific Productivity Viability (%) Glycosylation Impact
MPPB Benzamide 2,5-Dimethylpyrrole 2.2× increase >50 Suppresses G1F
Target Compound Benzamide 2,5-Dioxopyrrolidinyl Not reported Not reported Not reported
4-(Dimethylsulfamoyl) analog Benzamide Dimethylsulfamoyl Not tested Not tested Not tested
N-[4-(4-Methylphenyl)-thiazol Phenoxybenzamide 4-Methylphenyl thiazole 129.23% growth enhancement Not applicable Not applicable

Research Findings and Implications

  • Pyrrole vs. Dioxopyrrolidinyl: The 2,5-dimethylpyrrole group in MPPB is critical for enhancing mAb production without compromising viability.
  • Thiazole-Phenyl Moieties : Shared thiazole-phenyl structures (e.g., in and compounds) suggest a role in binding to cellular targets, though their functional outcomes vary widely .

Q & A

Q. What are the optimal synthetic routes for preparing 4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide, and how can reaction yields be maximized?

Methodological Answer: The synthesis typically involves coupling a pyrrolidinedione-containing benzoyl chloride derivative with a 4-(4-fluorophenyl)-1,3-thiazol-2-amine precursor. Key steps include:

  • Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions to minimize side reactions .
  • Thiazole ring construction : Employ Hantzsch thiazole synthesis by reacting α-halo ketones with thioureas, optimized at 80–100°C in ethanol .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol to achieve >95% purity .
    Yield optimization : Pre-activate carboxylic acids with DCC/DMAP and monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:

  • NMR spectroscopy : 1H/13C NMR (DMSO-d6) to confirm the presence of fluorophenyl (δ 7.2–7.8 ppm), thiazole protons (δ 8.1–8.3 ppm), and pyrrolidinedione carbonyls (δ 170–175 ppm) .
  • Mass spectrometry (HRMS) : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]+ at m/z 410.1) .
  • X-ray crystallography : For absolute configuration confirmation, grow crystals via slow evaporation in DCM/hexane .
  • Elemental analysis : Validate C, H, N, S, and F percentages within ±0.4% of theoretical values .

Q. What initial biological screening approaches are recommended to evaluate its pharmacological potential?

Methodological Answer:

  • Enzymatic assays : Test inhibitory activity against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC50 determination) .
  • Cell viability assays : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Solubility profiling : Measure kinetic solubility in PBS (pH 7.4) and DMSO to guide in vitro assay design .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Methodological Answer:

  • Core modifications : Synthesize analogs with variations in:
    • Pyrrolidinedione : Replace with succinimide or maleimide to alter electron-withdrawing effects .
    • Fluorophenyl substituents : Introduce electron-donating groups (e.g., -OCH3) or halogen substitutions (e.g., Cl, Br) .
    • Thiazole ring : Substitute sulfur with oxygen (oxazole) or modify the 4-position with methyl/ethyl groups .
  • Assay panels : Test analogs against off-target kinases (e.g., PDGFR, c-Kit) to identify selectivity drivers .
  • Computational docking : Use AutoDock Vina to predict binding poses in target active sites (e.g., EGFR-TK) .

Q. How should researchers resolve contradictions between in vitro activity and in vivo efficacy data?

Methodological Answer:

  • Pharmacokinetic profiling : Measure bioavailability, plasma half-life, and tissue distribution in rodent models .
  • Metabolite identification : Use LC-HRMS to detect Phase I/II metabolites and assess their bioactivity .
  • Formulation optimization : Develop nanoemulsions or cyclodextrin complexes to enhance solubility and bioavailability .
  • Orthogonal assays : Validate target engagement in vivo via Western blotting (e.g., phospho-EGFR inhibition) .

Q. What computational strategies are effective for elucidating its mechanism of action?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Simulate ligand-protein complexes (e.g., 100 ns trajectories) to analyze binding stability and key interactions (e.g., hydrogen bonds with Thr790 in EGFR) .
  • Quantum mechanical calculations : Perform DFT (B3LYP/6-31G*) to map electrostatic potential surfaces and identify nucleophilic/electrophilic regions .
  • Machine learning : Train QSAR models using datasets of analogous benzamide derivatives to predict ADMET properties .

Q. How can synthetic challenges (e.g., low yields in thiazole formation) be systematically addressed?

Methodological Answer:

  • Reaction optimization : Use design of experiments (DoE) to vary temperature, solvent (e.g., DMF vs. THF), and catalyst (e.g., CuI) .
  • In situ monitoring : Employ ReactIR to track intermediate formation and adjust reagent stoichiometry dynamically .
  • Alternative routes : Explore microwave-assisted synthesis (100°C, 30 min) to accelerate thiazole cyclization .
  • Byproduct analysis : Use LC-MS to identify impurities (e.g., dimerization products) and add scavengers (e.g., molecular sieves) .

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